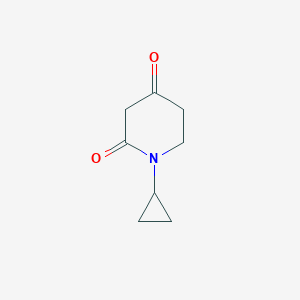
1-Cyclopropylpiperidine-2,4-dione
Übersicht
Beschreibung
1-Cyclopropylpiperidine-2,4-dione is a useful research compound. Its molecular formula is C8H11NO2 and its molecular weight is 153.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
1-Cyclopropylpiperidine-2,4-dione is a heterocyclic compound with significant potential in medicinal chemistry due to its diverse biological activities. This compound, identified by the molecular formula , has garnered attention for its role as an intermediate in the synthesis of various pharmaceuticals and organic compounds. Understanding its biological activity is crucial for exploring its therapeutic applications.
The precise mechanism of action for this compound remains largely unexplored. However, related compounds in the piperidin-4-one class have demonstrated various biological activities, suggesting potential interactions with multiple biochemical pathways. These include:
- Analgesic Effects : Some derivatives exhibit pain-relieving properties.
- CNS Depressant Activity : Compounds in this class may act on the central nervous system, potentially influencing mood and behavior.
- Antimicrobial Properties : There is evidence suggesting activity against bacteria and fungi.
Cellular Effects
This compound has been shown to influence cellular processes by modulating signaling pathways and gene expression. It may interact with specific enzymes and proteins, altering their activity and thereby affecting cell function. Key findings include:
- Gene Expression Modulation : The compound can influence transcription factors, leading to changes in gene expression profiles.
- Impact on Metabolic Pathways : It may interact with metabolic enzymes, influencing cellular metabolism.
Temporal Effects in Laboratory Studies
Laboratory studies have examined the stability and degradation of this compound over time. Results indicate that while the compound can exhibit sustained effects on cellular processes, these effects may vary based on experimental conditions.
Comparative Analysis with Similar Compounds
To better understand the unique characteristics of this compound, a comparison with similar compounds can be insightful:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| Piperidin-4-one | Lacks cyclopropyl group | Analgesic, CNS depressant |
| Cyclopropylpiperidine | Lacks ketone group | Limited data on biological activity |
| This compound | Contains both cyclopropyl and ketone | Diverse activities including antimicrobial |
Case Studies and Research Findings
Research has highlighted several case studies demonstrating the biological activity of this compound:
- Antimicrobial Activity : In a study evaluating various piperidinones, this compound exhibited significant bactericidal effects against Gram-positive bacteria.
- CNS Activity Evaluation : A pharmacological assessment indicated that derivatives of this compound could potentially reduce anxiety-like behaviors in animal models.
- Enzymatic Activity Assays : Further investigations have shown that this compound acts as an inhibitor of semicarbazide-sensitive amine oxidase (SSAO), which is implicated in various physiological processes including inflammation and vascular adhesion.
Summary of Findings
The biological activity of this compound suggests a multifaceted role in pharmacology. Its potential as an analgesic, CNS depressant, and antimicrobial agent positions it as a valuable candidate for further research and development in therapeutic applications.
Eigenschaften
IUPAC Name |
1-cyclopropylpiperidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO2/c10-7-3-4-9(6-1-2-6)8(11)5-7/h6H,1-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOZVZBJSNHSOST-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N2CCC(=O)CC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















